molecular formula C17H30N2O4 B13764542 Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate CAS No. 7355-17-1

Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B13764542
CAS No.: 7355-17-1
M. Wt: 326.4 g/mol
InChI Key: HRCLOAIQUFEBLK-UHFFFAOYSA-N
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Description

Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate (CAS 7355-17-1) is a spirocyclic compound of high interest in medicinal chemistry and drug discovery. This molecule features a spiro[3.3]heptane core, a rigid, three-dimensional scaffold that is increasingly used as a bioisostere for common saturated rings like piperidines, piperazines, and cyclohexanes . The incorporation of a spiro[3.3]heptane unit can significantly alter the physiochemical and pharmacokinetic properties of lead compounds, potentially improving potency, selectivity, and metabolic stability . The specific substitution pattern of this reagent, with ester groups at the 2 and 6 positions, makes it a versatile, multifunctional building block. The ester groups can be readily hydrolyzed to carboxylic acids or transformed into other functional groups, while the tertiary amine groups in the 2-(dimethylamino)ethyl side chains can be utilized to modulate solubility or serve as points for further chemical modification . As such, this compound serves as a key synthetic intermediate for the development of novel molecular probes and potential therapeutic agents across various disease areas, including central nervous system (CNS) disorders, infectious diseases, and oncology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

7355-17-1

Molecular Formula

C17H30N2O4

Molecular Weight

326.4 g/mol

IUPAC Name

bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate

InChI

InChI=1S/C17H30N2O4/c1-18(2)5-7-22-15(20)13-9-17(10-13)11-14(12-17)16(21)23-8-6-19(3)4/h13-14H,5-12H2,1-4H3

InChI Key

HRCLOAIQUFEBLK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1CC2(C1)CC(C2)C(=O)OCCN(C)C

Origin of Product

United States

Preparation Methods

Starting Materials

Key Reaction Steps

  • Activation of Dicarboxylic Acid
    The dicarboxylic acid groups on the spiro[3.3]heptane core are typically converted into more reactive acid chlorides or esters. This step facilitates the subsequent coupling with the dimethylaminoethyl derivatives.

  • Coupling with Dimethylaminoethyl Reagents
    The activated acid derivatives react with dimethylaminoethyl halides or ethers under controlled conditions to form the bis-substituted ester product.

  • Purification
    The crude product is purified by recrystallization or chromatography to achieve high purity suitable for research or pharmaceutical applications.

Example Preparation Protocol (Adapted from Related Ether Synthesis)

While direct detailed protocols for this exact compound are limited, closely related synthesis of bis(2-dimethylaminoethyl) ethers provides insight:

  • Quaternary ammonium salt formation : Trimethylamine aqueous solution reacts with 2-bromotrifluoromethane ether at 50–70 °C for 6 hours to form a bi-quaternary ammonium salt bromide.
  • Phosphine-mediated ether formation : The reaction mixture is heated with triphenylphosphine or tributylphosphine at 140–160 °C under nitrogen for 6 hours to yield bis(2-dimethylaminoethyl) ethers with yields around 82–83%.
  • Purification : The phosphonium salts are removed by recrystallization from ethanol and ethyl acetate, and the product is isolated by vacuum distillation with purity above 97%.

This methodology illustrates the use of phosphine reagents to facilitate the formation of dimethylaminoethyl ethers, which is analogous to the coupling steps in preparing the target spirocyclic compound.

Data Table Summarizing Key Properties and Synthesis Parameters

Parameter Description / Value Source
Molecular Formula C17H30N2O4
Molecular Weight 326.4 g/mol
CAS Number 7355-17-1
Core Structure Spiro[3.3]heptane-2,6-dicarboxylate
Functional Groups Two dimethylaminoethyl ester groups
Typical Reaction Temperature 50–160 °C (for related ether formation steps)
Reaction Time 6 hours per step
Purity of Final Product >97% after distillation and recrystallization
Yield Approximately 82–83% (related ether synthesis)

Analytical and Characterization Notes

  • Spectroscopic Analysis : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming the structure and purity.
  • Physical Properties : The compound has a density of approximately 1.11 g/cm³ and a boiling point near 408.6 °C at atmospheric pressure.
  • Stability : Flash point around 200.9 °C indicates moderate thermal stability.

Research and Development Context

The synthesis of Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate is of interest due to the biological activities associated with the spirocyclic scaffold, including antineoplastic and antimicrobial effects. The preparation methods are designed to optimize yield and purity for use in medicinal chemistry research.

Chemical Reactions Analysis

Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bioisosteric Replacement

The spiro[3.3]heptane core of Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate serves as a saturated benzene bioisostere. This structural feature allows it to replace traditional aromatic rings in various bioactive compounds without significantly altering their biological activity. Notable examples include:

  • Anticancer Drugs : The incorporation of the spiro[3.3]heptane scaffold into drugs like Sonidegib and Vorinostat has demonstrated that it can maintain or enhance therapeutic efficacy while potentially improving pharmacokinetic properties such as metabolic stability and solubility .
  • Anesthetics : The local anesthetic Benzocaine has also been modified using this scaffold, resulting in analogs that retain anesthetic activity while potentially exhibiting improved safety profiles .

Synthesis of New Therapeutics

Research has indicated that derivatives of spiro[3.3]heptane can lead to the discovery of new pharmaceuticals with enhanced properties. For instance, the synthesis of 6-amino-2-thiaspiro[3.3]heptane derivatives has shown promise in developing compounds with antineoplastic and antidepressant activities . The ability to create diverse functional groups on the spiro framework allows for the design of targeted therapies.

Development of Advanced Materials

The unique structural characteristics of this compound enable its use in creating advanced materials, particularly in the field of metal-organic frameworks (MOFs). For example, chiral spiro linkers based on this compound have been used to construct homochiral MOFs, which exhibit interesting properties for catalysis and gas storage .

Mechanochemical Reactions

The compound has also been explored in mechanochemical coupling reactions, which are valuable for synthesizing complex organic molecules under solvent-free conditions . This method not only enhances the efficiency of chemical processes but also aligns with green chemistry principles by reducing solvent waste.

Case Studies and Research Findings

Application AreaCompound ExampleFindings/Results
Anticancer Drug DesignSonidegibReplacement of phenyl ring with spiro scaffold improved metabolic stability .
Local AnestheticBenzocaineEnhanced safety profile with maintained anesthetic activity .
Material ScienceChiral MOFsDevelopment of homochiral structures for catalysis applications .
Synthetic Methodology6-amino-2-thiaspiroEfficient synthesis pathway leading to novel therapeutic candidates .

Mechanism of Action

The mechanism of action of Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between the target compound and its structural analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Applications References
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate Spiro[3.3]heptane 2,6-bis(2-(dimethylamino)ethyl) esters ~382 (calculated) High polarity, pH-dependent solubility Drug delivery, intermediates N/A
Dimethyl spiro[3.3]heptane-2,6-dicarboxylate Spiro[3.3]heptane 2,6-dimethyl esters 242 (C11H16O4*) Lipophilic, stable ester bonds Polymer research
Diethyl spiro[3.3]heptane-2,6-dicarboxylate Spiro[3.3]heptane 2,6-diethyl esters ~270 (calculated) Increased lipophilicity, slower degradation Material science
Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate Spiro[3.3]heptane 2,6-diethyl esters with bromine ~470 (calculated) High reactivity (bromine as leaving group) Synthetic intermediates
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride Diazaspiro[3.3]heptane Methyl groups, hydrochloride salt N/A Basic nitrogen centers, hydrogen bonding Drug discovery

*Note: The molecular formula for dimethyl spiro[3.3]heptane-2,6-dicarboxylate in (C11H16O4) conflicts with calculated values (expected C13H22O4). This discrepancy may arise from stereoisomerism or reporting errors.

Detailed Analysis of Analogous Compounds

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
  • Structure: Shares the spiro[3.3]heptane core but substitutes the dimethylaminoethyl groups with methyl esters.
  • Properties : Reduced polarity compared to the target compound, favoring hydrophobic applications. The absence of amine groups limits pH-responsive behavior.
  • Applications : Used in polymer research due to its stability and low molecular weight .
Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
  • Structure : Ethyl esters increase steric bulk and lipophilicity compared to methyl esters.
  • Properties : Slower hydrolysis rates due to larger alkyl chains, making it suitable for sustained-release formulations.
  • Applications : Explored in material science for coatings or elastomers .
Diethyl 2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylate
  • Structure : Bromine substituents introduce electrophilic sites.
  • Properties : Bromine atoms act as leaving groups, enabling nucleophilic substitution reactions.
  • Applications : Intermediate in synthesizing halogenated pharmaceuticals or agrochemicals .
2-Methyl-2,6-Diazaspiro[3.3]heptane Dihydrochloride
  • Structure : Replaces carbon atoms in the spiro core with nitrogens, forming a diazaspiro system.
  • Properties : Basic nitrogen centers enhance solubility and enable interactions with biological targets.
  • Applications : Key intermediate in designing kinase inhibitors or antimicrobial agents .

Biological Activity

Introduction

Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate, also known by its CAS number 7355-17-1, is a compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC17_{17}H31_{31}ClN2_{2}O4_{4}
Molecular Weight362.89 g/mol
Density1.11 g/cm³
Boiling Point408.6 °C
Flash Point200.9 °C

The compound features a spirocyclic structure that is notable for its potential bioisosteric properties, allowing it to mimic the behavior of more complex aromatic systems while maintaining a saturated framework.

Bioisosterism

The spiro[3.3]heptane core has been identified as a saturated benzene bioisostere , which can replace phenyl groups in various pharmacophores without significantly altering the biological activity. This property is particularly relevant in drug design, where modifications to existing drug scaffolds can lead to enhanced efficacy and reduced side effects .

Anticancer Activity

Recent studies have investigated the incorporation of the spiro[3.3]heptane scaffold into known anticancer agents such as sonidegib and vorinostat. These studies demonstrated that compounds featuring this scaffold exhibited high potency in biological assays, suggesting that this compound may have similar applications in oncology .

Anesthetic Properties

The compound's structural similarity to benzocaine suggests potential anesthetic properties. Investigations into the activity of related compounds have shown that modifications can lead to significant changes in local anesthetic effects, indicating that further research into this compound's anesthetic capabilities could be fruitful .

Study on Anticancer Efficacy

A study published in Angewandte Chemie International Edition explored the use of spiro[3.3]heptane derivatives in cancer treatment. The authors reported that these derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50_{50} values comparable to those of established chemotherapeutics .

Structure-Activity Relationship (SAR)

Research has focused on the SAR of spiro[3.3]heptane analogues, revealing that modifications at specific positions can enhance biological activity. For instance, substituents on the nitrogen atoms of the dimethylamino groups were found to influence both solubility and cytotoxicity profiles, suggesting pathways for optimizing therapeutic efficacy .

Comparative Analysis

A comparative analysis of this compound with other known compounds revealed that its unique structure allows it to interact with biological targets differently than traditional aromatic compounds. This could potentially lead to novel therapeutic strategies in treating resistant cancer types or enhancing local anesthetic performance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate?

  • Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution reactions. For spiro[3.3]heptane derivatives, brominated intermediates (e.g., diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate, CAS 55249-70-2) are common precursors . Reacting such intermediates with dimethylaminoethanol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification should involve column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Safety protocols for handling brominated precursors, including PPE and fume hood use, must align with SDS guidelines .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Refer to SDS guidelines for structurally similar compounds (e.g., diethyl 2,6-dibromospiro derivatives ). Key measures include:

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation via fume hood use.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and consult a physician .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and dimethylaminoethyl substituents.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended for research-grade material).
  • FTIR : Identify ester carbonyl (C=O) and tertiary amine (N–CH₃) stretches.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as nucleophilic substitution barriers or steric effects in spirocyclic systems. For example, ICReDD’s iterative approach combines reaction path searches (using software like GRRM) with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) . This reduces trial-and-error experimentation by predicting regioselectivity and byproduct formation.

Q. How to resolve contradictions in reported reaction yields for spiro[3.3]heptane derivatives?

  • Methodological Answer : Systematic analysis of variables (e.g., solvent, catalyst loading, reaction time) is critical. For example:

  • Design of Experiments (DoE) : Use factorial design to isolate influential factors.
  • Data Validation : Cross-check with independent characterization (e.g., XRD for crystallinity, TGA for thermal stability).
  • Error Analysis : Quantify impurities via GC-MS or LC-MS to identify side reactions. Reference SDS data for precursor stability and computational predictions of competing pathways .

Q. What regulatory considerations apply to this compound in international research collaborations?

  • Methodological Answer : While specific regulations for this compound are not documented in the provided evidence, analogous frameworks apply:

  • Transport : Follow MARPOL Annex II guidelines for hazardous chemicals if brominated precursors are involved .
  • Environmental Impact : Screen for persistence/bioaccumulation using OECD 301/302 biodegradation tests.
  • Safety Compliance : Align with institutional Chemical Hygiene Plans, including waste disposal protocols for amines and esters .

Research Gaps and Future Directions

  • Data Gaps : No experimental data on photostability, cytotoxicity, or catalytic applications of this compound are available in the provided evidence. Researchers should prioritize:
    • Stability Studies : Under varying pH, temperature, and light exposure.
    • Biological Screening : In vitro assays for potential bioactivity (e.g., acetylcholinesterase inhibition).
    • Process Engineering : Scaling synthesis via membrane separation or reactor design principles (see CRDC subclass RDF2050112) .

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